molecular formula C7H4N2O6 B080315 2,3-Dinitrobenzoic acid CAS No. 15147-64-5

2,3-Dinitrobenzoic acid

Cat. No. B080315
CAS RN: 15147-64-5
M. Wt: 212.12 g/mol
InChI Key: HCSBTDBGTNZOAB-UHFFFAOYSA-N
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Description

2,3-Dinitrobenzoic acid, also known as DNBA, is a yellow crystalline solid that is widely used in scientific research. It is a derivative of benzoic acid and contains two nitro groups at positions 2 and 3 on the benzene ring. DNBA has a variety of applications in different fields, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Preservative Efficacy of 2,3-Dinitrobenzoic Acid Derivatives

This compound derivatives, particularly 3,5 Dinitrobenzyl anilide, have demonstrated superior preservative efficacy compared to standard preservatives like methyl paraben and propyl paraben. This effectiveness was evident in a study involving preservative efficacy testing against a range of challenging microorganisms, indicating the potential of these derivatives in pharmaceutical products such as Aluminium Hydroxide Gel – USP (Kumar, 2012).

Coordination Polymers and Crystal Structures

3,5-Dinitrobenzoic acid has been utilized in the formation of coordination polymers, showcasing diverse structural patterns based on the solvent used during synthesis. For example, the formation of coordination complexes with cobalt and the creation of three-dimensional structures that incorporate solvent molecules into the crystal lattice were observed. This highlights the compound's role in structural chemistry and materials science, offering insights into the design and synthesis of novel materials with tailored properties (Pedireddi & Varughese, 2004).

Electrospray Ion Source Reactions

This compound derivatives have been involved in unique chemical reactions in the gas phase using an electrospray ion source. This method led to the generation of anionic σ-adducts, illustrating the compound's potential in advanced analytical techniques and contributing to our understanding of chemical reaction dynamics and mechanisms (Danikiewicz, Bieńkowski, & Poddeębniak, 2004).

Catalytic Activity in Organic Synthesis

This compound has demonstrated catalytic efficiency in organic synthesis reactions, such as the highly efficient [3 + 2] reaction between 3-vinylindoles and 3-indolylmethanols. This illustrates its utility as a catalyst in the synthesis of complex organic molecules, offering potential applications in pharmaceuticals and materials science (Zhang et al., 2014).

Crystallography and Material Properties

Studies on this compound have contributed significantly to crystallography and material science. For instance, the examination of polymorphs, crystal structures, and intermolecular interactions involving nitro groups has offered valuable insights into the design and development of materials with specific properties (Sikorski & Trzybiński, 2013).

Safety and Hazards

While specific safety and hazard information for 2,3-Dinitrobenzoic acid was not found, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

2,3-Dinitrobenzoic acid is known to participate in various biochemical reactions. It is an organic Lewis acid possessing both carboxyl and nitro groups

Molecular Mechanism

It’s known that the compound can participate in various chemical reactions due to the presence of nitro groups

properties

IUPAC Name

2,3-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSBTDBGTNZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934265
Record name 2,3-Dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15147-64-5
Record name 15147-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why was 2,3-Dinitrobenzoic acid used in the study of the natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide?

A1: The natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide, isolated from the mushroom Creolophus pergameneus, proved difficult to crystallize []. To overcome this, researchers modified the hydroxyl group of the compound by reacting it with this compound. This derivatization aimed to produce a derivative with enhanced crystallinity. The successful formation of single crystals of the 2,3-Dinitrobenzoyl derivative, namely 2-(1-(2,4-Dinitrobenzoyloxy)ethyl)-3-methyl-4-butanolide, allowed for its structural characterization using X-ray crystallography [].

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